テトラカイン

概要

説明

テトラカインは、アメトカインとしても知られており、主に目、鼻、または喉を麻痺させるために使用されるエステル型局所麻酔薬です。静脈注射などの処置による痛みを軽減するために、皮膚にも塗布されます。 テトラカインは神経インパルス伝達を遮断することにより作用し、一時的に痛みを軽減します . テトラカインは1930年に特許を取得し、1941年に医療用に使用されました .

科学的研究の応用

Tetracaine has a wide range of applications in scientific research:

作用機序

テトラカインは、神経線維の電位依存性ナトリウムチャネルを遮断することにより作用し、神経インパルスの開始と伝導を防ぎます。 この作用は、痛みシグナルの伝達を阻害することによって局所麻酔を誘発します . さらに、テトラカインはカルシウム放出チャネルの機能を変更することができ、その麻酔特性にさらに貢献します .

類似の化合物:

リドカイン: ナトリウムチャネルを遮断する別の局所麻酔薬ですが、アミド型麻酔薬であり、血漿エステラーゼによる加水分解を受けにくい.

ベンゾカイン: テトラカインと同様にエステル型麻酔薬ですが、効力が低く、作用時間が短い.

プロカイン: 構造的にはテトラカインに似ていますが、効力が低く、作用時間が短い.

テトラカインのユニークさ: テトラカインは、他のエステル型麻酔薬に比べて、高い効力と長い作用時間を持つことが特徴です。 ナトリウムチャネルとカルシウムチャネルの両方を遮断できる能力は、局所麻酔薬としての効果を高めます .

準備方法

合成ルートと反応条件: テトラカインの合成にはいくつかのステップが含まれます。

触媒的還元反応: パラアミノ安息香酸はn-ブタナールと反応してN-ブチルパラアミノ安息香酸を生成します。

ろ過と混合: 反応混合物をろ過し、水酸化ナトリウムを添加します。

工業生産方法: 工業環境では、テトラカインは、その送達を強化し、毒性を軽減するために最適化されたナノ構造化脂質キャリアを使用して製造されることが多いです。 この方法では、テトラカインを脂質キャリアに封入し、その放出が延長され、全身毒性が減少します .

反応の種類:

加水分解: テトラカインは血漿エステラーゼによって急速に加水分解され、パラアミノ安息香酸とジエチルアミノエタノールが生成されます.

酸化と還元: テトラカインの特定の酸化および還元反応はあまり文書化されていませんが、この化合物は特定の条件下でこれらの反応を起こすことが知られています。

一般的な試薬と条件:

加水分解: 通常、血漿エステラーゼの存在下で起こります。

主な製品:

加水分解生成物: パラアミノ安息香酸とジエチルアミノエタノール.

4. 科学研究の応用

テトラカインは、科学研究において幅広い用途があります。

類似化合物との比較

Benzocaine: An ester-type anesthetic like tetracaine but with lower potency and shorter duration of action.

Procaine: Similar to tetracaine in structure but less potent and with a shorter duration of action.

Uniqueness of Tetracaine: Tetracaine is unique due to its high potency and long duration of action compared to other ester-type anesthetics. Its ability to block both sodium and calcium channels adds to its effectiveness as a local anesthetic .

特性

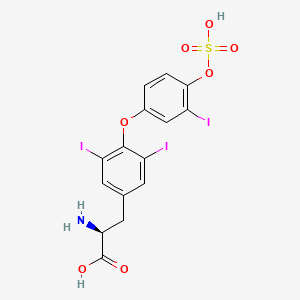

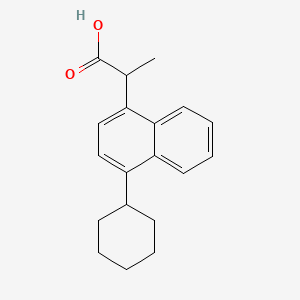

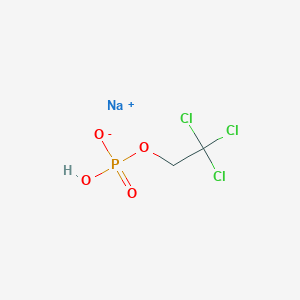

IUPAC Name |

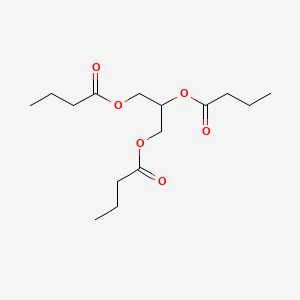

2-(dimethylamino)ethyl 4-(butylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3/h6-9,16H,4-5,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCBAIGFKIBETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136-47-0 (mono-hydrochloride) | |

| Record name | Tetracaine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1043883 | |

| Record name | Tetracaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tetracaine is an ester-type anesthetic and produces local anesthesia by blocking the sodium ion channels involved in the initiation and conduction of neuronal impulses. | |

| Record name | Tetracaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

94-24-6 | |

| Record name | Amethocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracaine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetracaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0619F35CGV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tetracaine interact with nicotinic acetylcholine receptors (nAChRs)?

A1: Tetracaine binds to nAChRs at various sites located in the extracellular and transmembrane domains, exhibiting a concentration-dependent effect. [] At low concentrations, it preferentially binds within the channel pore, blocking the open state of the receptor. [] Higher concentrations lead to additional binding at extracellular sites, inhibiting the receptor in both its resting and desensitized states. []

Q2: What is the role of tetracaine's positive charge in its interaction with nAChRs?

A2: Unlike local anesthetics like lidocaine that exist in both charged and uncharged forms at physiological pH, tetracaine is almost exclusively positively charged. [] This positive charge is crucial for its binding within the negatively charged pore of the nAChR, contributing to its open-channel blocking action. []

Q3: Can tetracaine affect intracellular calcium (Ca2+) levels?

A3: Yes, research suggests tetracaine can influence intracellular Ca2+ handling. Studies on pancreatic beta-cells demonstrate that tetracaine mobilizes Ca2+ from intracellular stores that are insensitive to thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. [] This Ca2+ mobilization subsequently contributes to increased insulin secretion. []

Q4: Does tetracaine affect all types of neurons similarly?

A4: No, studies using chick embryo neurons show that the neurotoxic effect of tetracaine varies depending on the neuron type. [] Sensory neurons from dorsal root ganglia were less sensitive compared to retinal and sympathetic ganglion neurons. [] This suggests that inherent cellular characteristics influence tetracaine's effects.

Q5: How does tetracaine affect the structure of phosphatidylethanolamine (PE) membranes?

A5: Deuterium nuclear magnetic resonance (2H NMR) studies reveal that tetracaine partitions into PE membranes and acts as a wedge, stabilizing the bilayer structure and inhibiting its transition into a hexagonal phase. [] This interaction is attributed to tetracaine's molecular shape and its ability to intercalate into the lipid bilayer. []

Q6: What is the molecular formula and weight of tetracaine?

A6: Tetracaine's molecular formula is C15H24N2O2, and its molecular weight is 264.36 g/mol.

Q7: Can tetracaine be formulated into stable topical creams?

A7: This section is not applicable to tetracaine as it primarily functions as a local anesthetic and does not possess inherent catalytic properties.

A7: This section is not covered by the provided research papers.

Q8: How do structural modifications of tetracaine's ester group influence its binding to the nicotinic acetylcholine receptor (nAChR)?

A8: Studies using various tetracaine analogs reveal that modifications to the ester group can significantly impact nAChR binding affinity. Replacing the ester with an ether linkage reduces the preference for binding to the receptor in the absence of agonist. [] This suggests a crucial role of the ester moiety in achieving high-affinity binding to the closed state of the nAChR.

Q9: How does the inclusion of hydroxypropyl-beta-cyclodextrin (HP-β-CD) impact the stability of tetracaine hydrochloride eye drops?

A9: Studies demonstrate that formulating tetracaine hydrochloride with HP-β-CD improves the stability of the eye drops, as evidenced by stability testing over a 6-month storage period. [] The enhanced stability suggests a protective effect of HP-β-CD on tetracaine hydrochloride, potentially through the formation of inclusion complexes.

A9: While the provided research papers touch upon aspects of toxicology and safety, they do not provide enough detailed information to address these questions comprehensively. Further research and data are required for a complete understanding of these aspects.

Q10: What analytical techniques are commonly used to quantify tetracaine in biological samples?

A10: Several analytical methods are employed for tetracaine quantification, including high-performance liquid chromatography (HPLC) with UV detection [] and capillary zone electrophoresis (CZE). [] These techniques provide sufficient sensitivity and specificity for analyzing tetracaine concentrations in biological matrices like skin samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

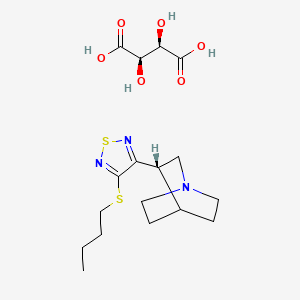

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1683034.png)